![molecular formula C18H22N6O B2622183 Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1798034-51-1](/img/structure/B2622183.png)
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several interesting substructures including a pyridin-2-yl group, a pyrrolidin-1-yl group, a pyridazin-4-yl group, and a piperazin-1-yl group . These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered nitrogen heterocycle that can efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Mechanism of Action
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone inhibits glycosphingolipid synthesis by targeting the enzyme glucosylceramide synthase. This leads to a decrease in the levels of glycosphingolipids in the cell membrane, which has been shown to have a wide range of biological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the replication of viruses, including HIV-1 and HCV. Additionally, this compound has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone in lab experiments is its specificity for glucosylceramide synthase. This allows researchers to selectively inhibit glycosphingolipid synthesis without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research on Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of glycosphingolipid synthesis. Another area of interest is the investigation of the role of glycosphingolipids in neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has potential applications in the development of new antiviral drugs, as well as in the treatment of inflammation-related diseases.
Synthesis Methods
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is synthesized using a multistep process. The first step involves the synthesis of 6-(pyrrolidin-1-yl)pyridazine-4-carboxylic acid, which is then reacted with 4-(2-bromoacetyl)pyridine to form 4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone. Finally, the resulting compound is reacted with pyridine-2-carboxylic acid to form this compound.
Scientific Research Applications
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit glycosphingolipid synthesis, which has been linked to a wide range of biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been used in studies to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
pyridin-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(16-5-1-2-6-19-16)24-11-9-22(10-12-24)15-13-17(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAINQKNBCSLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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